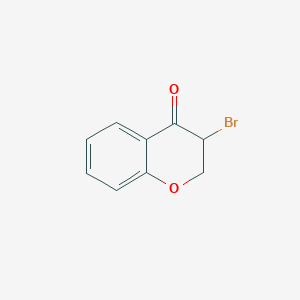

3-Bromochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromochroman-4-one: Synthesis, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key structural motif in a vast array of biologically active natural products and synthetic compounds, the chromanone core continues to be a focal point of intensive research. The introduction of a bromine atom at the C3 position endows the chroman-4-one scaffold with a unique set of reactive properties, establishing 3-Bromochroman-4-one as a versatile and highly valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, detailed structural analysis, established synthetic protocols, and its diverse reactivity, with a particular focus on its application as a precursor to complex molecular architectures relevant to drug discovery and materials science. By synthesizing crystallographic data, spectroscopic analysis, and established reaction mechanisms, this document aims to serve as an authoritative resource for researchers leveraging this powerful building block.

Core Molecular Profile and Physicochemical Properties

3-Bromochroman-4-one is a bicyclic α-haloketone that serves as a pivotal intermediate in organic synthesis. Its reactivity is dominated by the interplay between the electrophilic carbonyl carbon, the adjacent stereocenter bearing a labile bromine atom, and the fused aromatic ring.

Chemical Structure and Data

The fundamental structural and chemical identity of 3-Bromochroman-4-one is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.06 g/mol | [1][2] |

| IUPAC Name | 3-bromo-2,3-dihydro-4H-chromen-4-one | [3] |

| CAS Number | 1776-09-6 | [3] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

Structural Elucidation: A Crystallographic Perspective

The precise three-dimensional structure of 3-Bromochroman-4-one has been unambiguously determined by single-crystal X-ray diffraction.[1][2][4] This analysis provides critical insights into the molecule's conformation and non-covalent interactions, which influence its physical properties and reactivity.

The key findings from the crystallographic study are:

-

Conformation: The heterocyclic pyranone ring adopts a half-chair conformation . In this arrangement, the C2 atom is displaced from the plane of the fused benzene ring by 0.5734 Å.[1]

-

Supramolecular Structure: The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and significant π–π stacking interactions between the benzene rings of adjacent molecules. The centroid-to-centroid distance for this stacking is 3.9464 Å.[1][4]

These structural features are not merely academic; the defined conformation of the pyranone ring dictates the stereoelectronic environment for nucleophilic attack and other transformations at the C3 and C4 positions.

Figure 1: Structure of 3-Bromochroman-4-one with atom numbering.

Synthesis of 3-Bromochroman-4-one

The most direct and high-yielding synthesis involves the α-bromination of the parent chroman-4-one. The choice of brominating agent and reaction conditions is critical to achieving high selectivity and yield.

Established Protocol: Bromination with Copper(II) Bromide

The literature standard for the preparation of 3-Bromochroman-4-one utilizes copper(II) bromide as an effective brominating agent.[1][2] This method avoids the use of elemental bromine, offering a safer and more manageable laboratory procedure. The reaction proceeds via an enol or enolate intermediate, which is then brominated by the Cu(II) species.

Reaction Scheme:

Figure 2: Synthesis of 3-Bromochroman-4-one via CuBr₂ bromination.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add copper(II) bromide (11.35 g, 50.67 mmol) and a solvent mixture of ethyl acetate (20 mL) and chloroform (20 mL).

-

Addition of Substrate: While stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon), add a solution of chroman-4-one (5.0 g, 33.78 mmol) in chloroform (20 mL) to the copper bromide suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain vigorous stirring for 6 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Filter the solid copper(I) bromide byproduct and wash it with additional chloroform (20 mL).

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude product. The reported purity is often high enough for subsequent steps without further purification, yielding the pure title compound (86% yield).[1]

Alternative Synthetic Strategies

While the CuBr₂ method is robust, other bromination techniques common in organic synthesis could be applicable. N-Bromosuccinimide (NBS), often used in the presence of a radical initiator or acid catalyst, is a prime candidate for the α-bromination of ketones and has been used to synthesize related 3-bromoflavones.[5] This approach may offer advantages in terms of milder reaction conditions or different workup procedures.

Spectroscopic Characterization

The identity and purity of 3-Bromochroman-4-one are routinely confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 7.89 (dd, J = 7.9, 1.6 Hz, 1H): Aromatic proton at C5, deshielded by the adjacent carbonyl group.

-

δ 7.48–7.52 (m, 1H): Aromatic proton at C7.

-

δ 6.98–7.06 (m, 2H): Aromatic protons at C6 and C8.

-

δ 4.53–4.65 (m, 3H): Overlapping signals corresponding to the diastereotopic protons at C2 and the proton at the C3 stereocenter.

¹³C NMR (100 MHz, CDCl₃): [1][2]

-

δ 185.21: Carbonyl carbon (C4).

-

δ 160.65: Aromatic carbon attached to the ether oxygen (C8a).

-

δ 136.74, 128.24, 122.33, 117.95: Aromatic methine carbons (C5, C7, C6, C8).

-

δ 118.77: Quaternary aromatic carbon (C4a).

-

δ 71.26: Methylene carbon adjacent to the ether oxygen (C2).

-

δ 45.43: Methine carbon bearing the bromine atom (C3).

Infrared (IR) Spectroscopy

-

~1685 cm⁻¹ (strong): Aromatic ketone C=O stretching vibration.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2900-2800 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1600, ~1470 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretching.

-

~700-550 cm⁻¹ (medium-strong): C-Br stretching vibration.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 3-Bromochroman-4-one is expected to show a characteristic isotopic pattern for a monobrominated compound. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) at m/z 226 and 228.

Chemical Reactivity and Synthetic Applications

3-Bromochroman-4-one is a trifunctional molecule, with potential reactive sites at the C3-Br bond, the C4-carbonyl, and the aromatic ring. Its utility stems primarily from the reactivity of the α-bromo ketone moiety.

Nucleophilic Substitution at C3

The bromine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic attack. This Sₙ2-type reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups.

Figure 3: General scheme for nucleophilic substitution at C3.

Causality and Mechanistic Insight: The electrophilicity of the C3 carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. A variety of nucleophiles, including amines, thiols, and phenoxides, can be employed to generate libraries of 3-substituted chromanones, which are valuable scaffolds in medicinal chemistry. For example, reaction with various amines can produce 3-aminochroman-4-ones, precursors to compounds with potential biological activities.

Dehydrobromination to Form Chromones

Treatment of 3-Bromochroman-4-one with a suitable base can induce an elimination reaction (E2), removing HBr to form an α,β-unsaturated system. This is a direct route to either 3-bromochromone or, with subsequent reaction, chromone itself, which are important heterocyclic motifs.

Reduction of the Carbonyl Group

The ketone at the C4 position can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective choice for this transformation, as it typically does not affect the C-Br bond or the aromatic ring.[6][7]

Reaction Scheme:

Figure 4: Reduction of the C4-carbonyl group.

Experimental Considerations: The reduction creates a new stereocenter at C4, leading to a mixture of diastereomeric alcohols (cis and trans). The stereoselectivity of this reduction can often be influenced by the choice of reducing agent and reaction conditions. The resulting 3-bromochroman-4-ol is a key intermediate for the synthesis of more complex structures, such as pterocarpans.[8]

Favorskii Rearrangement

As an α-halo ketone with an enolizable proton at the C2 position, 3-Bromochroman-4-one is a candidate for the Favorskii rearrangement.[5][9] This reaction, typically promoted by a strong base like an alkoxide, would proceed through a strained cyclopropanone intermediate. Attack by the base and subsequent ring-opening would lead to a ring-contracted product, a 2,3-dihydrobenzofuran-2-carboxylic acid derivative. This pathway offers a unique method for transforming the six-membered chromanone ring into a five-membered benzofuran system.[10][11]

Applications in Drug Discovery and Natural Product Synthesis

The true value of 3-Bromochroman-4-one lies in its role as a versatile building block for molecules of biological and medicinal importance.

-

Flavonoid and Isoflavanoid Synthesis: Chromanones are direct precursors to flavanones and isoflavanones. The reactivity of the C3 position in 3-Bromochroman-4-one allows for the introduction of various side chains, which can then be further elaborated to construct the diverse substitution patterns found in the flavonoid family.[1]

-

Pterocarpan Synthesis: Pterocarpans are a class of isoflavonoids known for their phytoalexin and antifungal properties. Synthetic routes to the pterocarpan skeleton often involve the cyclization of intermediates derived from chroman-4-ols, which can be accessed directly from the reduction of 3-Bromochroman-4-one.[8]

-

Medicinal Chemistry Scaffolds: The chroman-4-one core is a "privileged structure" in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][12] The ability to functionalize the C3 position via nucleophilic substitution on 3-Bromochroman-4-one provides a powerful tool for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Bromochroman-4-one is not widely available. However, based on its structure as an α-bromoketone, the following precautions are mandatory:

-

Hazard Class: α-Halo ketones are potent lachrymators (tear-producing agents) and are considered toxic and irritants. They are also alkylating agents and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and tightly fitting safety goggles or a face shield.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

3-Bromochroman-4-one is more than a simple halogenated ketone; it is a strategic intermediate that provides access to a rich and diverse chemical space. Its well-defined structure and predictable reactivity at multiple sites make it an indispensable tool for synthetic chemists. From the construction of natural product skeletons like flavonoids and pterocarpans to the generation of novel scaffolds for medicinal chemistry, the applications of this compound are extensive. A thorough understanding of its synthesis, properties, and reaction mechanisms, as outlined in this guide, is essential for any researcher aiming to exploit its full synthetic potential.

References

- Bare, T. M., & Hauser, C. R. (1968). Favorskii Rearrangement of α-Bromo Cyclic Ketones. The Journal of Organic Chemistry, 33(3), 1234–1236. [URL not available]

-

Dwi, S., & Suhartati, T. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. International Journal of Applied Pharmaceutics, 11(Special Issue 5), 108-111. [Link]

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]

-

Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, (5), 270-271. [Link]

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Retrieved from [Link]

-

Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165. [Link]

-

Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. PubMed. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2010). Synthesis of Pterocarpans. ResearchGate. [Link]

-

Ntshanka, P. A., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6285. [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

-

Lee, Y. R., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5), 163. [Link]

-

Mathew, M. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect? Chemistry Stack Exchange. [Link]

-

da Silva, A. B., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromocoumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(1), 14-23. [Link]

-

PubChem. (n.d.). 3-Bromochromone. Retrieved from [Link]

-

Shenoy, M. (n.d.). Bromination of Phenols [Video]. Khan Academy. [Link]

-

Clark, J. (2015). RING REACTIONS OF PHENOL. Chemguide. [Link]

-

Nasrollahzadeh, M., Sajjadi, M., Tahsili, M. R., & Varma, R. S. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Bromoheptan-4-one. Retrieved from [Link]

-

Nair, J. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). [Pd(pp 3 S 4 )(dba)] catalyzed reaction of bromobenzene with phenols. [Link]

-

Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4 (in the d.... [Link]

-

NIST. (n.d.). Thiophene, 3-bromo-. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 731-737. [Link]

-

Kostakis, I. K., & Hadjipavlou-Litina, D. (2020). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 25(21), 5032. [Link]

-

PubChem. (n.d.). Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. [Link]

Sources

- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-BROMOCHROMAN-4-ONE | 1776-09-6 [sigmaaldrich.com]

- 4. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. purechemistry.org [purechemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

3-Bromochroman-4-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromochroman-4-one

This guide provides a comprehensive analysis of the spectroscopic data for 3-bromochroman-4-one (CAS No: 1776-09-6), a key intermediate in the synthesis of various biologically active compounds.[1] Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The precise characterization of synthetic intermediates is paramount to ensuring the integrity of a synthetic route and the purity of the final product. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure with high fidelity. 3-Bromochroman-4-one, with its molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol , possesses a distinct bicyclic structure featuring a ketone, an ether, an aromatic ring, and a stereocenter at the C3 position bearing a bromine atom.[1][2] Each of these features imparts a unique signature on its various spectra.

Caption: IUPAC Numbering of the 3-Bromochroman-4-one Structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. The spectrum of 3-bromochroman-4-one, typically run in deuterated chloroform (CDCl₃), shows characteristic signals for the aromatic and heterocyclic ring protons.[1]

Table 1: ¹H NMR Spectroscopic Data for 3-Bromochroman-4-one (400 MHz, CDCl₃) [1][3]

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89 | 1H | dd | 7.92, 1.60 | H-5 |

| 7.48–7.52 | 1H | m | - | H-7 |

| 6.98–7.06 | 2H | m | - | H-6, H-8 |

| 4.53–4.65 | 3H | m | - | H-2a, H-2b, H-3 |

Interpretation:

-

Aromatic Region (δ 6.9–7.9 ppm): The proton at the H-5 position is the most deshielded aromatic proton, appearing as a doublet of doublets (dd) at 7.89 ppm.[1] This is due to the anisotropic effect of the adjacent carbonyl group. The protons at H-6, H-7, and H-8 appear as a complex multiplet between 6.98 and 7.52 ppm, consistent with their positions on the benzene ring.[1]

-

Heterocyclic Region (δ 4.5–4.7 ppm): The protons on the chiral center (H-3) and the adjacent methylene group (H-2) overlap, creating a complex multiplet for three protons between 4.53 and 4.65 ppm.[1] The H-3 proton is shifted downfield due to the deshielding effect of the adjacent bromine atom. The two H-2 protons are diastereotopic, meaning they are in different chemical environments, which would typically lead to separate signals. However, their coupling with H-3 results in the observed complex multiplet.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromochroman-4-one (400 MHz, CDCl₃) [1][3]

| Chemical Shift (δ) ppm | Assignment |

| 185.21 | C-4 (C=O) |

| 160.65 | C-9 (C-OAr) |

| 136.74 | C-5 |

| 128.24 | C-7 |

| 122.33 | C-6 |

| 118.77 | C-10 (Quaternary) |

| 117.95 | C-8 |

| 71.26 | C-2 (-O-CH₂) |

| 45.43 | C-3 (-CHBr) |

Interpretation:

-

Carbonyl Carbon (δ 185.21 ppm): The signal at the lowest field corresponds to the ketone carbonyl carbon (C-4), which is highly deshielded.[1]

-

Aromatic Carbons (δ 117–161 ppm): Six distinct signals are observed for the aromatic carbons, confirming the substitution pattern. The C-9 carbon, attached to the ether oxygen, is significantly deshielded (160.65 ppm).[1]

-

Aliphatic Carbons (δ 45–72 ppm): The C-2 methylene carbon, adjacent to the ether oxygen, resonates at 71.26 ppm. The C-3 methine carbon, directly attached to the electronegative bromine atom, appears at 45.43 ppm.[1] This is a characteristic "heavy atom effect" where the shift is influenced by the large electron cloud of bromine.[4]

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-bromochroman-4-one and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the proton-decoupled ¹³C spectrum.

-

Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted Infrared Absorption Bands for 3-Bromochroman-4-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100–3000 | C-H Stretch | Aromatic |

| ~3000–2850 | C-H Stretch | Aliphatic (CH₂, CH) |

| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

| ~600-500 | C-Br Stretch | Alkyl Bromide |

Interpretation:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected around 1685 cm⁻¹. This frequency is characteristic of a ketone conjugated with an aromatic ring, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm⁻¹ confirm the presence of the benzene ring.

-

Ether (C-O) Stretch: A strong band for the aryl-alkyl ether C-O stretching vibration should be visible around 1250 cm⁻¹.

-

Carbon-Bromine (C-Br) Stretch: The C-Br stretch typically appears in the fingerprint region of the spectrum, between 600 and 500 cm⁻¹, and is often a strong absorption.[5]

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract any atmospheric (CO₂, H₂O) or accessory-related absorptions.

-

Sample Application: Place a small amount of the solid 3-bromochroman-4-one sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Key Features:

-

Molecular Ion (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br: ~50.5% and ⁸¹Br: ~49.5%), the mass spectrum of 3-bromochroman-4-one will exhibit a characteristic pair of molecular ion peaks of almost equal intensity.[6] These will appear at m/z = 226 (for C₉H₇⁷⁹BrO₂) and m/z = 228 (for C₉H₇⁸¹BrO₂). This "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[7]

-

Fragmentation: Electron ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation pattern provides a structural fingerprint.

Caption: Plausible fragmentation pathway for 3-bromochroman-4-one in EI-MS.

Plausible Fragmentation Pathways:

-

Loss of a Bromine Radical: A primary fragmentation pathway is the loss of a bromine radical (•Br) from the molecular ion, which would result in a cation at m/z = 147.

-

Loss of Carbon Monoxide: Following the loss of bromine, the resulting fragment could lose carbon monoxide (CO) from the ketone group, leading to a fragment ion at m/z = 117.

-

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can also occur.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The structural identity and purity of 3-bromochroman-4-one are unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and the presence of a bromine atom through its distinct isotopic pattern. Together, these data form a comprehensive and self-validating analytical package essential for any researcher utilizing this compound in further synthetic applications.

References

-

Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(4), o473. [Link]

-

Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. PubMed. [Link]

-

Shaikh, M. M., Koorbanally, N. A., du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

Wade, T. L. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Dr. A. K. Kush. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BROMOCHROMAN-4-ONE | 1776-09-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and researchers in medicinal chemistry, this structural insight is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth exploration of the crystal structure analysis of 3-Bromochroman-4-one, a halogenated derivative of the chromanone scaffold, which is a common motif in biologically active compounds. We will dissect the experimental workflow, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of the resulting structural data, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

The chromanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 3-position of the chroman-4-one ring system can significantly influence its conformational preferences, intermolecular interactions, and, consequently, its interaction with biological targets. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3] This guide will use the crystal structure of 3-Bromochroman-4-one as a case study to illustrate the principles and practice of modern crystal structure analysis.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[3][4] The journey to elucidating the crystal structure of 3-Bromochroman-4-one begins with its synthesis and subsequent crystallization.

Synthesis of 3-Bromochroman-4-one

The title compound was synthesized via the bromination of 4-chromanone using copper(II) bromide.[1][2]

Experimental Protocol:

-

A mixture of copper(II) bromide in ethyl acetate and chloroform is stirred under an inert atmosphere at room temperature.

-

Chroman-4-one, dissolved in chloroform, is added to the mixture.

-

The reaction mixture is refluxed at 70 °C for 6 hours, with the reaction progress monitored by thin-layer chromatography.[1]

-

Upon completion, the mixture is cooled, filtered, and the filtrate is evaporated under reduced pressure to yield the pure 3-Bromochroman-4-one.[1]

Causality of Experimental Choices: The use of copper(II) bromide provides a convenient and effective source of electrophilic bromine for the α-bromination of the ketone. The inert atmosphere is crucial to prevent side reactions with atmospheric components. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Crystallization: From Solution to a Highly Ordered Lattice

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For 3-Bromochroman-4-one, suitable crystals were obtained from the slow evaporation of a solution.[1][5]

Experimental Protocol (Slow Evaporation):

-

Dissolve the purified 3-Bromochroman-4-one in a suitable solvent or solvent mixture (e.g., a mixture of chloroform and ethyl acetate as used in the synthesis). The choice of solvent is critical; the compound should be moderately soluble.[5]

-

Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[5]

-

Place the solution in a clean vessel, loosely covered to allow for slow evaporation of the solvent.

-

Store the vessel in a vibration-free environment and allow the solvent to evaporate over several days.[5]

Causality of Experimental Choices: Slow evaporation allows the molecules to self-assemble into a highly ordered crystal lattice. Rapid crystallization often leads to the formation of smaller, less-ordered crystals or an amorphous powder. The choice of a moderately soluble solvent ensures that the concentration of the solute increases gradually, promoting the growth of a few large crystals rather than many small ones.[5][6]

X-Ray Diffraction Analysis: Probing the Crystal Structure

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Data Collection

A single crystal of 3-Bromochroman-4-one, with dimensions of approximately 0.16 × 0.12 × 0.12 mm, was mounted on a diffractometer.[1] The crystal was kept at a low temperature (173 K) during data collection to minimize thermal vibrations of the atoms, resulting in a more precise structure.[1][2]

Experimental Workflow for X-ray Diffraction:

Caption: Experimental workflow for crystal structure determination.

Structure Solution and Refinement

The collected diffraction data was used to solve and refine the crystal structure. The structure was solved using direct methods and refined on F² using a full-matrix least-squares procedure.[1][7]

Key Crystallographic Data for 3-Bromochroman-4-one:

| Parameter | Value[1][2] |

| Chemical Formula | C₉H₇BrO₂ |

| Formula Weight | 227.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0846 (7) |

| b (Å) | 7.9104 (6) |

| c (Å) | 10.9330 (8) |

| β (°) | 110.164 (2) |

| Volume (ų) | 818.71 (10) |

| Z | 4 |

| Temperature (K) | 173 |

| R-factor (R[F² > 2σ(F²)]) | 0.025 |

| wR(F²) | 0.061 |

The Crystal Structure of 3-Bromochroman-4-one: A Detailed Analysis

The successful structure solution and refinement provide a detailed picture of the molecular geometry and intermolecular interactions of 3-Bromochroman-4-one in the solid state.

Molecular Conformation

The heterocyclic pyranone ring in 3-Bromochroman-4-one adopts a half-chair conformation.[1][2][8] The dihedral angle between the benzene ring and the C3—C2—O1 plane of the pyranone moiety is 43.03 (17)°.[1][2] The C2 atom is flipped out of the plane of the benzene ring by 0.5734 (31) Å.[1][2]

Intermolecular Interactions: The Supramolecular Architecture

The packing of molecules in the crystal is governed by a combination of weak intermolecular interactions, which are crucial for the stability of the crystal lattice.

-

C-H···O Hydrogen Bonds: A weak C-H···O hydrogen bond is observed between the C2 hydrogen and the carbonyl oxygen of a neighboring molecule (C2–H2A···O2).[1][2] The H···O distance is 2.44 Å, and the C···O distance is 3.311 (3) Å, with an angle of 146°.[1][2]

-

π–π Stacking: The crystal structure also exhibits π–π stacking interactions between the benzene rings of adjacent molecules.[1][2][8] The centroid-to-centroid distance between the stacked rings is 3.9464 (18) Å, with a perpendicular distance of 3.4703 (11) Å and an offset of 1.879 Å.[1][2]

Caption: Key intermolecular interactions in 3-Bromochroman-4-one.

The Role of the Bromine Atom

While not explicitly forming classical halogen bonds in this particular crystal structure, the presence of the bromine atom significantly influences the electronic properties of the molecule, which in turn affects the nature and strength of other intermolecular interactions. In other halogenated compounds, halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) can be a dominant structure-directing interaction.[9][10][11][12][13] Researchers should always consider the potential for halogen bonding when analyzing the crystal structures of halogenated compounds.

Conclusion: From Structure to Function

The crystal structure analysis of 3-Bromochroman-4-one provides a precise and detailed understanding of its solid-state conformation and supramolecular assembly. This information is invaluable for computational modeling, such as docking studies, and for understanding the structure-activity relationships of this class of compounds. The methodologies and principles outlined in this guide serve as a practical framework for researchers and drug development professionals engaged in the structural elucidation of small molecules. The ability to correlate the three-dimensional structure with function is a cornerstone of modern chemical and pharmaceutical research.

References

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University, Department of Chemistry. [Link]

-

Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromo-chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473. [Link]

-

Shaikh, M. M., Koorbanally, N. A., Du Toit, K., Ramjugernath, D., & Bodenstein, J. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]

-

Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

- Barbour, L. J. (2001). X-SEED, a software tool for supramolecular crystallography. Journal of Supramolecular Chemistry, 1(4-6), 189-191. (Note: A direct link to this specific paper is not available from the search results, but it is a standard citation for the X-SEED software used in crystallography.)

-

Zeng, Y., et al. (2008). Arylisoxazole carboxylic acids as novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4513-4516. (Cited as a related reference for the chemical context of similar compounds.) [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

Silva, R. A. L., da Silva Filho, D. A., Moberg, M. E., Pappenfus, T. M., & Janzen, D. E. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5487. [Link]

-

Woller, J. G., Mabbott, G. A., & Rioux, R. M. (2020). Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1496–1502. [Link]

-

Silva, R. A. L., da Silva Filho, D. A., Moberg, M. E., Pappenfus, T. M., & Janzen, D. E. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PubMed. [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

-

SciSpace. (2021). (Open Access) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Wilmouth, R. C., et al. (2013). Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. Journal of Molecular Biology, 425(23), 4744-4755. [Link]

-

Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]

Sources

- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]

- 10. Crystal structure and Hirshfeld analysis of 3'-bromo-4-methyl-chalcone and 3'-cyano-4-methyl-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stereochemistry and Chirality of 3-Bromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromochroman-4-one is a pivotal heterocyclic compound widely utilized as a chiral building block in the synthesis of a diverse range of bioactive molecules, including flavonoids and other pharmacologically significant compounds. The introduction of a bromine atom at the C3 position of the chroman-4-one scaffold creates a stereocenter, leading to the existence of (R) and (S) enantiomers. The stereochemistry of this chiral center profoundly influences the biological activity and pharmacokinetic properties of its derivatives. This guide provides a comprehensive technical overview of the stereochemistry of 3-bromochroman-4-one, detailing methods for its racemic synthesis, strategies for enantioselective synthesis and chiral resolution, and analytical techniques for stereochemical characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides actionable insights for professionals in synthetic chemistry and drug development.

Introduction: The Significance of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system, are foundational structures in a multitude of natural products and synthetic compounds.[1] Unlike their chromone counterparts, they lack the C2–C3 double bond, which allows for stereogenic centers to be introduced on the heterocyclic ring.[1] The chroman-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1]

The functionalization at the C3 position is a common strategy to generate chemical diversity. Halogenation, particularly bromination, at this position yields 3-bromochroman-4-one, a versatile intermediate. The bromine atom serves as a good leaving group for subsequent nucleophilic substitutions and as a handle for various cross-coupling reactions, making it an invaluable precursor for complex molecular architectures. Crucially, this substitution renders the C3 carbon chiral, bifurcating the synthetic pathway into two enantiomeric series.

The Stereocenter at C3: (R)- and (S)-3-Bromochroman-4-one

The introduction of a bromine atom at the C3 position of the achiral chroman-4-one molecule creates a single stereocenter. Consequently, 3-bromochroman-4-one exists as a pair of enantiomers: (R)-3-bromochroman-4-one and (S)-3-bromochroman-4-one.

Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body with its chiral proteins, enzymes, and receptors, enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize stereoisomerically pure forms of 3-bromochroman-4-one is of paramount importance in drug discovery and development.

Caption: Enantiomers of 3-Bromochroman-4-one.

Synthesis and Stereochemical Control

The preparation of enantiomerically pure 3-bromochroman-4-one can be approached via two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. The choice of strategy often depends on factors such as scale, cost, and the availability of chiral catalysts or resolving agents.

Racemic Synthesis

The most straightforward method to synthesize 3-bromochroman-4-one is the direct bromination of chroman-4-one. This reaction typically yields a racemic mixture, a 50:50 mixture of the (R) and (S) enantiomers.

Experimental Protocol: Racemic Bromination of Chroman-4-one

A common and effective method involves the use of copper(II) bromide as the brominating agent.[2][3]

-

Setup: To a stirred mixture of copper(II) bromide (1.5 equivalents) in a suitable solvent mixture like ethyl acetate/chloroform, add a solution of chroman-4-one (1 equivalent) in chloroform under an inert atmosphere.

-

Reaction: The reaction mixture is refluxed (e.g., at 70°C) for several hours (typically 6 hours).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled, and the solid copper(I) bromide is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by column chromatography to afford racemic 3-bromochroman-4-one with high yield (typically >85%).[3]

-

Expert Insight: The use of CuBr₂ is advantageous as it is a solid reagent, easy to handle, and the reaction work-up is a simple filtration. This avoids the use of hazardous liquid bromine. The reaction proceeds via an enol or enolate intermediate, which is then attacked by the bromine source from either face with equal probability, leading to the racemic product.

Enantioselective Synthesis

Modern synthetic chemistry increasingly favors methods that directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds.

For the synthesis of chiral 3-bromochroman-4-one, an enantioselective bromination of chroman-4-one can be achieved using a chiral catalyst, typically a chiral amine or a chiral phase-transfer catalyst, in the presence of an electrophilic bromine source (e.g., N-bromosuccinimide, NBS).

Caption: Workflow for Enantioselective Synthesis.

-

Mechanism Insight: The chiral catalyst (e.g., a secondary amine like proline) reacts with the ketone of chroman-4-one to form a chiral enamine intermediate. This enamine is sterically biased, and the subsequent attack by the electrophilic bromine source occurs preferentially from one face, leading to the formation of one enantiomer in excess. The choice of catalyst ((R)- or (S)-proline) dictates which enantiomer is formed as the major product.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[4] While this means that a maximum of 50% of the starting material can be converted to the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used and practical method, especially on an industrial scale.

3.3.1. Diastereomeric Salt Formation

This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4][5] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]

Since 3-bromochroman-4-one is not acidic or basic enough for direct salt formation, this strategy is typically applied to a derivative. For example, the ketone at C4 could be reduced to a hydroxyl group, forming 3-bromochroman-4-ol. This racemic alcohol can then be resolved using a chiral acid (e.g., (R)-mandelic acid or (+)-tartaric acid) to form separable diastereomeric esters.[5] After separation, the ester is hydrolyzed, and the alcohol is oxidized back to the ketone to yield the enantiomerically pure 3-bromochroman-4-one.

Caption: Workflow for Chiral Resolution via HPLC.

3.3.2. Chiral Chromatography

A more direct and often more efficient method for resolution is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[6] The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation.[6]

Experimental Protocol: Chiral HPLC Resolution

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are often effective for this class of compounds.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks with reasonable retention times.

-

Injection and Detection: Dissolve the racemic 3-bromochroman-4-one in the mobile phase, inject it onto the column, and monitor the elution profile using a UV detector (chromanones have a strong UV absorbance).

-

Fraction Collection: Collect the fractions corresponding to each separated peak to obtain the isolated enantiomers.

-

Verification: The enantiomeric purity of the collected fractions is determined by re-injecting a small sample and calculating the enantiomeric excess (ee) from the peak areas.

Analytical Characterization of Enantiomers

Once enantiomerically enriched or pure samples are obtained, their stereochemical integrity must be confirmed.

Chiral HPLC

As described above, analytical chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample. By comparing the peak areas of the two enantiomers, the ee can be calculated:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

NMR Spectroscopy

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers.[6] However, NMR can be used for this purpose in the presence of a chiral auxiliary.

-

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers in solution, which can lead to observable differences in the chemical shifts of certain protons.

-

Chiral Shift Reagents: Lanthanide complexes containing chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) can be added to the NMR sample.[7] They coordinate to the analyte (typically to the carbonyl oxygen in 3-bromochroman-4-one) and induce large chemical shift changes (lanthanide-induced shifts, LIS). The diastereomeric nature of the analyte-shift reagent complexes results in separate signals for the enantiomers, allowing for their quantification.[7]

Table 1: Spectroscopic Data for Racemic 3-Bromochroman-4-one

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Key Correlations |

| ¹H NMR | 7.89 (dd, 1H, H-5), 7.48-7.52 (m, 1H, H-7), 6.98-7.06 (m, 2H, H-6 & H-8), 4.53-4.65 (m, 3H, H-2 & H-3) | The complex multiplet at 4.53-4.65 ppm contains the signals for the diastereotopic protons at C2 and the chiral proton at C3.[3] |

| ¹³C NMR | 185.21 (C-4, C=O), 160.65 (C-9), 136.74 (C-5), 128.24 (C-7), 122.33 (C-6), 118.77 (C-10), 117.95 (C-8), 71.26 (C-2), 45.43 (C-3) | The key signals are the carbonyl carbon at ~185 ppm and the carbon bearing the bromine at ~45 ppm.[3] |

Data sourced from Shaikh et al. (2013)[3]

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of a molecule.[8] If a single crystal of an enantiomerically pure sample can be grown, its diffraction pattern can be used to determine the three-dimensional arrangement of its atoms.[3][9] The crystal structure of racemic 3-bromochroman-4-one has been reported, confirming that the heterocyclic ring adopts a half-chair conformation.[2][3][9] For an enantiopure sample, techniques like anomalous dispersion can be used to determine the absolute configuration (i.e., assigning it as R or S).

Table 2: Crystallographic Data for Racemic 3-Bromochroman-4-one

| Parameter | Value |

| Formula | C₉H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0846 (7) |

| b (Å) | 7.9104 (6) |

| c (Å) | 10.9330 (8) |

| β (°) | 110.164 (2) |

| V (ų) | 818.71 (10) |

Data sourced from Shaikh et al. (2013)[3][9]

Applications in Drug Discovery and Synthesis

Enantiomerically pure 3-bromochroman-4-ones are valuable chiral building blocks.[10][11] They serve as precursors to a wide array of chiral molecules where the stereochemistry at the C3 position is critical for biological activity. For example, they are key intermediates in the synthesis of:

-

Pterocarpans: A class of natural products with antifungal and phytoalexin properties.

-

Isoflavonoids: Important for their estrogenic and antioxidant activities.

-

Novel Heterocyclic Systems: The bromine at C3 can be displaced by various nucleophiles (N, O, S-based) to create fused or spirocyclic systems with potential therapeutic applications.

The ability to access both (R)- and (S)-enantiomers allows for a full exploration of the structure-activity relationship (SAR) of a target molecule series, a fundamental practice in modern drug development.

Conclusion

The stereochemistry of 3-bromochroman-4-one is a critical consideration for any researcher utilizing this versatile intermediate. The C3 stereocenter dictates the three-dimensional structure and, consequently, the biological interactions of its downstream products. A thorough understanding of the methods for racemic synthesis, enantioselective synthesis, and chiral resolution is essential for the efficient and targeted preparation of enantiomerically pure compounds. Furthermore, robust analytical techniques, particularly chiral HPLC and X-ray crystallography, are indispensable for verifying the stereochemical outcome of these synthetic efforts. As the demand for enantiopure pharmaceuticals continues to grow, the mastery of the stereochemical control of key chiral building blocks like 3-bromochroman-4-one will remain a vital skill for scientists in the field.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.[Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications.[Link]

- Chroman-4-ones and process for preparing same.

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.[Link]

-

3-Bromo-chroman-4-one. PubMed.[Link]

-

3-Bromochroman-4-one. PMC - NIH.[Link]

-

(PDF) 3-Bromochroman-4-one. ResearchGate.[Link]

-

Stereochemistry. University of California, Riverside.[Link]

-

Chiral resolution. Wikipedia.[Link]

-

organic compounds. ResearchGate.[Link]

-

Chiral and Achiral Crystal Structures. International Union of Crystallography.[Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

-

Absolute Asymmetry Synthesis and Resolution Mechanism of Chiral cis-bromoamminebis(ethylenediamine) cobalt(III) Bromide. Acta Physico-Chimica Sinica.[Link]

-

Draw the structure of the given molecule. Take particular care to indicate stereochemistry properly: (3S,4R)-3-bromo-4-chlorohexane and its enantiomer. Study.com.[Link]

-

Modular Synthesis of Organoboron Helically Chiral Compounds: Cutouts from Extended Helices. PMC - PubMed Central.[Link]

-

Chromanone and flavanone synthesis. Organic Chemistry Portal.[Link]

- NMR method for determination of enantiomeric compositions with chiral shift reagents.

-

Crystal structure and Hirshfeld analysis of 3′-bromo-4-methylchalcone and 3′-cyano-4-methylchalcone. NIH.[Link]

-

Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.[Link]

-

Crystal Structure. Chemistry LibreTexts.[Link]

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. PMC - NIH.[Link]

-

New Chiral Building Blocks From Tetrabromocyclopropene and Furan. PubMed.[Link]

-

Synthesis of Chiral Substituted meta -Bromoanilines as Ligands for Copper-Catalyzed Asymmetric Aldol Addition Reactions. ResearchGate.[Link]

-

The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson.[Link]

-

Synthesis of bromo-chloro-iodo-substituted chiral triptycene 14. ResearchGate.[Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 2. 3-Bromo-chroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 7. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]

- 8. xtal.iqfr.csic.es [xtal.iqfr.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. New chiral building blocks from tetrabromocyclopropene and furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of 3-Bromochroman-4-one

Foreword: Understanding the Criticality of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physical and chemical stability is not merely a regulatory requirement but a fundamental scientific necessity. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final therapeutic. This guide provides an in-depth technical exploration of the physical and chemical stability of 3-Bromochroman-4-one, a versatile heterocyclic intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic logic and field-proven insights, empowering you to anticipate challenges and design robust stability programs.

Physicochemical Properties of 3-Bromochroman-4-one: The Foundation of Stability Assessment

A thorough understanding of the physicochemical properties of 3-Bromochroman-4-one is the starting point for any stability investigation. These inherent characteristics influence its reactivity and susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO₂ | N/A |

| Molecular Weight | 227.06 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not explicitly found in searches | N/A |

| Solubility | Soluble in organic solvents like chloroform and ethyl acetate. | [1][2] |

The structure of 3-Bromochroman-4-one, featuring a chroman-4-one core with a bromine atom at the alpha position to the carbonyl group, is the primary determinant of its chemical reactivity and potential instability. The electron-withdrawing nature of the carbonyl group and the bromine atom makes the alpha-proton acidic and the alpha-carbon electrophilic, predisposing the molecule to specific degradation pathways.

Predicted Degradation Pathways: A Mechanistic Approach

While direct stability studies on 3-Bromochroman-4-one are not extensively published, its structural motifs as an α-bromoketone and a chromanone allow for the prediction of several key degradation pathways.[3] Understanding these potential routes of degradation is crucial for designing a comprehensive forced degradation study.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary reaction is likely the hydrolysis of the ether linkage in the chromanone ring, leading to the opening of the heterocyclic ring. The presence of the bromine atom is not expected to significantly influence this process.

Base-Catalyzed Degradation (The Favorskii Rearrangement): In the presence of a base, α-halo ketones are known to undergo the Favorskii rearrangement.[1][2][4][5][6] For a cyclic α-halo ketone like 3-Bromochroman-4-one, this would lead to a ring contraction. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (e.g., hydroxide), leading to the formation of a carboxylic acid derivative with a smaller ring system.

Caption: Predicted Favorskii rearrangement of 3-Bromochroman-4-one.

Oxidative Degradation

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents, such as hydrogen peroxide, can lead to the cleavage of the carbonyl group.[7][8][9] For 3-Bromochroman-4-one, oxidative degradation could potentially lead to the formation of salicylic acid derivatives and other ring-opened products.

Caption: Potential oxidative degradation of 3-Bromochroman-4-one.

Photolytic Degradation

Brominated aromatic compounds are known to undergo photodegradation, often through the homolytic cleavage of the carbon-bromine bond upon absorption of UV radiation.[10][11][12] This can lead to the formation of radical species that can then participate in a variety of secondary reactions, including debromination and the formation of various photoproducts. It is also possible that the chroman-4-one ring system itself is susceptible to photochemical rearrangements.[13]

Caption: Proposed photolytic degradation pathways for 3-Bromochroman-4-one.

Thermal Degradation

The thermal stability of 3-Bromochroman-4-one will depend on its melting point and the presence of any catalytic impurities. At elevated temperatures, decomposition could occur through various pathways, including elimination of HBr to form an unsaturated chromone derivative, or more complex fragmentation of the heterocyclic ring.

A Framework for Stability Testing: Forced Degradation Studies

A forced degradation study is a systematic approach to identify the potential degradation products of a drug substance, which is a critical step in developing a stability-indicating analytical method.[3][14][15] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.

Experimental Workflow

Caption: General workflow for forced degradation studies.

Detailed Protocols

Stock Solution Preparation: Prepare a stock solution of 3-Bromochroman-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Due to the potential for rapid degradation via the Favorskii rearrangement, shorter time points should also be considered. |

| Oxidation | Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Expose the solid compound to 80°C in a calibrated oven for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. |

| Photostability | Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][4][5][6] A dark control should be run in parallel. |

Sample Analysis: Analyze the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16][17][18][19]

Initial Method Development

A reverse-phase HPLC method is a good starting point for the analysis of 3-Bromochroman-4-one and its potential degradation products.

| Parameter | Suggested Starting Conditions |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a high percentage of A and gradually increase B to elute more hydrophobic degradants. A typical starting gradient could be 90:10 (A:B) to 10:90 (A:B) over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV detection at a wavelength where 3-Bromochroman-4-one has significant absorbance (to be determined by UV-Vis spectroscopy). |

Method Validation

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating the specificity of the method.

Data Interpretation and Reporting

A comprehensive stability report should include the following:

-

Summary of Physicochemical Properties: A table summarizing the key properties of 3-Bromochroman-4-one.

-

Forced Degradation Results: A detailed account of the degradation observed under each stress condition, including chromatograms of the stressed samples and a summary table of the percentage degradation.

-

Proposed Degradation Pathways: Diagrams illustrating the likely chemical transformations under different stress conditions, supported by mechanistic reasoning.

-

Validated Stability-Indicating Method: A complete description of the validated HPLC method, including all parameters and validation data.

-

Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of 3-Bromochroman-4-one. Based on its chemical structure, the molecule is predicted to be most susceptible to base-catalyzed degradation via the Favorskii rearrangement and photolytic degradation through cleavage of the C-Br bond. A systematic forced degradation study, coupled with the development of a robust, validated stability-indicating HPLC method, is essential to confirm these predictions and to fully characterize the stability profile of this important synthetic intermediate. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of any downstream pharmaceutical products.

References

-

Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Favorskii rearrangement. (n.d.). In Grokipedia. Retrieved January 15, 2026, from [Link]

-

Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 15, 2026, from [Link]

-

Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]

- Ogata, Y., Sawaki, Y., & Shiroyama, M. (1977). Oxidative Cleavage of α-Ketols and Related Ketones with Alkaline Hydrogen Peroxide. The Journal of Organic Chemistry, 42(25), 4061–4065.

- Stanković, S., & Espenson, J. H. (2000). Oxidative Cleavage of N,N-Dimethylhydrazones to Ketones with Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium(VII). The Journal of Organic Chemistry, 65(18), 5528–5530.

- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences, 236, 04013.

- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021).

- Oxidative Cleavage of a-Ketols and Related Ketones with Alkaline Hydrogen Peroxidel. (n.d.).

- Photodecomposition properties of brominated flame retardants (BFRs). (n.d.). Request PDF.

- Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.). Master Organic Chemistry.

- Gautam, R., Srivastava, A., & Jachak, S. M. (2010). Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods.

- Koch, C., & Sures, B. (2018). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 52(10), 5749–5757.

- Still, I. W. J., & Thomas, M. T. (1976). Photochemical rearrangements of substituted thiochromanone sulfoxides. The Journal of Organic Chemistry, 41(8), 1361–1367.

- Martiny, L. H., et al. (2020).

- Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.

- Technical Support Center: Forced Degradation Studies of 6-Methoxyflavonol for Stability-Indicating Method Development. (n.d.). Benchchem.

- Moczulski, M., et al. (2021).

- Advances in - heterocyclic chemistry. (n.d.). SciSpace.

- Oxidative Cleavage of Double Bonds. (2023). Chemistry LibreTexts.

- Martiny, L. H., et al. (2020). Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. Drug Analytical Research.

- Forced Degrad

- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2021). PMC.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Moczulski, M., et al. (2021).

- Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. (2020).

- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.

- Forced Degradation Studies for Biopharmaceuticals. (2014).

- Alpha halogen

- Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. (2021). PubMed Central.

- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.

- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2021). Beilstein Journal of Organic Chemistry.

- Photochemical rearrangements of substituted thiochromanone sulfoxides. (1976). Semantic Scholar.

- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).

- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.

- Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv

- Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. (2015). RSC Publishing.

- Development of a Rapid HPLC-UV Method for Analysis of Menaquinone-7 in Soy Nutraceutical. (2016). Walsh Medical Media.

- Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream prepar

- Insights into the Time Evolution of Slowly Photodegrading Contaminants. (2021). MDPI.

- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad

- Photochemical Methods to Study the Radical-Induced Degradation of Anion-Exchange Membranes. (2022). Research Collection.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Favorskii_rearrangement [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. datapdf.com [datapdf.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. onyxipca.com [onyxipca.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. researchgate.net [researchgate.net]

- 17. web.vscht.cz [web.vscht.cz]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. wjpmr.com [wjpmr.com]

An In-depth Technical Guide to 3-Bromochroman-4-one: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromochroman-4-one, a key synthetic intermediate in the development of novel therapeutics. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical and physical properties of 3-Bromochroman-4-one, its synthesis, reactivity, and its significant role as a precursor to bioactive molecules, particularly flavonoids. The information presented herein is substantiated by established scientific literature to ensure technical accuracy and reliability.

Core Compound Identification

Chemical Identity:

| Identifier | Value |

| Compound Name | 3-Bromochroman-4-one |

| Synonym(s) | 3-bromo-2,3-dihydro-4H-chromen-4-one |